molecular formula C13H22F2N2O2 B13017937 tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate

tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B13017937
M. Wt: 276.32 g/mol
InChI Key: IEXLPQNHAVKGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspirodecane core

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-4-6-12(17)8-16-9-13(12,14)15/h16H,4-9H2,1-3H3

InChI Key

IEXLPQNHAVKGDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CNCC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 6-(trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
  • tert-Butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Uniqueness: The uniqueness of tert-Butyl 4,4-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate lies in its specific substitution pattern and the presence of fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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